1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1245772-29-5
VCID: VC6885367
InChI: InChI=1S/C11H11N3O3/c1-13-10(6-7-12-13)8-17-11-4-2-9(3-5-11)14(15)16/h2-7H,8H2,1H3
SMILES: CN1C(=CC=N1)COC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H11N3O3
Molecular Weight: 233.227

1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole

CAS No.: 1245772-29-5

Cat. No.: VC6885367

Molecular Formula: C11H11N3O3

Molecular Weight: 233.227

* For research use only. Not for human or veterinary use.

1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole - 1245772-29-5

Specification

CAS No. 1245772-29-5
Molecular Formula C11H11N3O3
Molecular Weight 233.227
IUPAC Name 1-methyl-5-[(4-nitrophenoxy)methyl]pyrazole
Standard InChI InChI=1S/C11H11N3O3/c1-13-10(6-7-12-13)8-17-11-4-2-9(3-5-11)14(15)16/h2-7H,8H2,1H3
Standard InChI Key KGTZXQCDYFTLNB-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)COC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole. Its molecular formula is C₁₂H₁₃N₃O₃, with a molecular weight of 247.25 g/mol . The structure combines a pyrazole ring with a methyl group at position 1 and a 4-nitrophenoxymethyl group at position 5 (Figure 1).

Structural Depiction and Key Features

The pyrazole ring (C₃H₃N₂) serves as the core scaffold. Key substituents include:

  • Methyl group (-CH₃) at position 1, enhancing steric bulk and influencing electronic properties.

  • (4-Nitrophenoxy)methyl group at position 5, comprising a phenoxy moiety with a nitro (-NO₂) group at the para position. This group introduces electron-withdrawing effects and potential hydrogen-bonding interactions .

Figure 1: 2D structure of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step pathway involving:

  • Formation of the pyrazole core: Condensation of hydrazine derivatives with diketones or β-ketoesters .

  • Introduction of the (4-nitrophenoxy)methyl group: Nucleophilic substitution between 5-(chloromethyl)-1-methyl-1H-pyrazole and 4-nitrophenol in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF.

Reaction Scheme:

1-Methyl-5-(chloromethyl)-1H-pyrazole + 4-NitrophenolK2CO3,DMF1-Methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole\text{1-Methyl-5-(chloromethyl)-1H-pyrazole + 4-Nitrophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-Methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole}

Optimization and Yield

Typical yields range from 40–60% after purification by column chromatography (silica gel, ethyl acetate/hexane) . Critical parameters include:

  • Temperature: 80–100°C

  • Reaction time: 12–24 hours

  • Molar ratio: 1:1.2 (pyrazole derivative to 4-nitrophenol)

ReactantSolventBaseTemperature (°C)Yield (%)
5-(Chloromethyl)-1-methylDMFK₂CO₃8045
5-(Bromomethyl)-1-methylAcetoneCs₂CO₃6052

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting point: Estimated 120–125°C (based on analogs ).

  • Solubility:

    • Polar solvents: Soluble in DMSO, DMF, and acetone.

    • Non-polar solvents: Insoluble in hexane or diethyl ether.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.45 (s, 3H, CH₃),

    • δ 5.20 (s, 2H, OCH₂),

    • δ 6.85–8.20 (m, 4H, aromatic H),

    • δ 7.55 (s, 1H, pyrazole H) .

  • IR (KBr): 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch), 1600 cm⁻¹ (C=N pyrazole) .

Table 2: Key Spectroscopic Signals

TechniqueSignal (δ/cm⁻¹)Assignment
¹H NMR2.45Methyl group
IR1530Nitro group
LC-MS248.1 [M+H]⁺Molecular ion

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